REACTION_CXSMILES
|
[CH:1]([C:3]1[C:16]2[C:17]3=[C:18]4[C:13](=[CH:14][CH:15]=2)C=CC=[C:9]4[CH:8]=[CH:7][C:6]3=[CH:5][CH:4]=1)=[CH2:2].C([Li])CCC.CC[O:26][CH2:27][CH3:28]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[C:28]1([CH:27]=[O:26])[C:15]2[C:16]3=[C:17]4[C:18](=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=[C:6]4[CH:5]=[CH:4][C:3]3=[CH:1][CH:2]=1 |f:3.4|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
|
Name
|
|
Quantity
|
0.16 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
660 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.16 mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.14 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |